2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Hybrid Catalysts Development
Research has shown that pyranopyrimidine cores, which can be derived from structures similar to 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one, are crucial precursors in the medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to synthesize these scaffolds, highlighting the compound's relevance in developing lead molecules for further research (Parmar, Vala, & Patel, 2023).
Environmental Remediation
The compound's structural analogs have been investigated for their environmental impact, particularly in the context of organohalides like DDT and DDE, which are known endocrine disruptors. Research into the degradation pathways and the effects of these compounds on human and wildlife health is crucial for understanding how similar structures may interact with biological systems and the environment. This area of study emphasizes the importance of understanding the environmental fate of such compounds and their potential for bioaccumulation and toxicity (Burgos-Aceves et al., 2021).
Synthesis of Complex Organic Compounds
The role of 2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one in the synthesis of complex organic compounds, such as pyridines and quinolines, has been explored. These compounds are significant in medicinal chemistry and drug discovery, highlighting the importance of developing new synthetic strategies for their construction. The use of propargylic alcohols as reactants, derived from or related to the structure of interest, showcases the compound's utility in organic synthesis and its potential for creating bioactive molecules (Mishra, Nair, & Baire, 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-4-3-9(12(15)7-11)6-13(17)10-2-1-5-16-8-10/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTTZHUFRMDHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(pyridin-3-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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